molecular formula C11H9ClN2OS B1335745 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide CAS No. 590351-14-7

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide

Cat. No. B1335745
M. Wt: 252.72 g/mol
InChI Key: WQKHKRDUYCRHIR-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide" is a thiophene derivative that has been the subject of various studies due to its potential pharmacological activities. Thiophene derivatives are known for their diverse biological activities, and modifications to their structure can lead to compounds with significant therapeutic potential.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a versatile method for constructing thiophene rings. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using this reaction, followed by condensation with different organic reagents to yield a variety of substituted thiophene derivatives . Similarly, the synthesis of 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide also utilized the Gewald reaction, demonstrating the method's utility in creating diverse thiophene-based structures .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene was determined, revealing that the compound crystallizes in the monoclinic space group P21/c and that the molecules are stabilized by intermolecular hydrogen bonds . Another study on the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene provided insights into the molecular geometry and the stabilizing interactions within the crystal .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized by reacting the compound with different substituted aryl aldehydes . Additionally, N-glycosyl-thiophene-2-carboxamides were synthesized and assayed for their effects on cell growth, indicating the versatility of thiophene derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystallographic studies provide valuable information about the solid-state geometry and the types of interactions that contribute to the stability of the compounds. For example, the study of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene revealed the presence of intermolecular hydrogen bonds that stabilize the crystal structure . The analysis of the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene highlighted the importance of intra-molecular N-H…O=C and C-H…O interactions in the stability of the crystal packing .

Scientific Research Applications

Chemical Structure and Reactivity

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide is a compound with potential applications in various fields due to its structural characteristics. The compound belongs to the thiophene family, a class of aromatic compounds with one sulfur atom as a heteroatom. The thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene derivatives are used as drugs, such as Cefoxitin, Cephalothin, and Raltitrexed. Additionally, the electronic properties of thiophenes make them valuable in organic materials for applications in medicinal chemistry, organic synthesis, and as intermediates in agrochemicals, flavors, and dyes. The modification and improvement of synthetic methods for thiophene derivatives have been a focus of research, aiming at the development of efficient, versatile, and environmentally friendly procedures for thiophene synthesis, with potential applications in natural product synthesis and drug synthesis (Xuan, 2020).

Potential in Cancer Research

Compounds structurally similar to 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide have been explored for their antitumor activities. Imidazole derivatives, which share a similar aromatic and heterocyclic structure, have shown potential as antitumor agents. Specifically, derivatives like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole have been under investigation for new antitumor drugs and compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Evaluation of Carcinogenic Potential

A study evaluated the carcinogenic potential of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl. The synthesized thiophene analogues were assessed for potential carcinogenicity using in vitro assays. Although these compounds showed potential carcinogenicity in vitro, there was uncertainty about their capability to cause tumors in vivo. This research emphasizes the importance of assessing the carcinogenic potential of structurally new compounds, and 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide may also be subject to such evaluation to establish its safety profile (Ashby, Styles, Anderson, & Paton, 1978).

Future Directions

Thiophene derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on exploring the potential biological activities of 2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide and developing new synthetic methods to improve its yield and purity.

properties

IUPAC Name

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-16-10(9)13/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKHKRDUYCRHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230854
Record name 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide

CAS RN

590351-14-7
Record name 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590351-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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